molecular formula C10H9IN2 B1402299 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile CAS No. 1257637-93-6

1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile

Cat. No.: B1402299
CAS No.: 1257637-93-6
M. Wt: 284.1 g/mol
InChI Key: RGCQZLXZGCKIQH-UHFFFAOYSA-N
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Description

1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile: is a chemical compound with the molecular formula C10H9IN2 and a molecular weight of 284.1 g/mol It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further connected to a cyclobutanecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile typically involves the iodination of a pyridine derivative followed by the formation of the cyclobutanecarbonitrile structure. One common method includes the following steps:

    Iodination of Pyridine: The starting material, 2-pyridine, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to yield 5-iodo-2-pyridine.

    Formation of Cyclobutanecarbonitrile: The iodinated pyridine is then reacted with a cyclobutanecarbonitrile precursor under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the cyclobutanecarbonitrile moiety.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while coupling reactions with aryl boronic acids produce biaryl compounds.

Scientific Research Applications

1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile can be compared with other similar compounds, such as:

    1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and applications.

    1-(5-Chloropyridin-2-YL)cyclobutanecarbonitrile:

    1-(5-Fluoropyridin-2-YL)cyclobutanecarbonitrile: Fluorine substitution provides unique characteristics, particularly in medicinal chemistry.

The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific reactions and interactions not possible with other halogens.

Properties

IUPAC Name

1-(5-iodopyridin-2-yl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCQZLXZGCKIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a dry flask under argon, 2-fluoro-5-iodo-pyridine (3.85 g, 17.3 mmol) and cyclobutanecarbonitrile (1.40 g, 17 mmol) were dissolved in dry toluene (15 mL). The solution was cooled to 0° C. and sodium bis(trimethylsilyl)amide (1.0 M, 19 mL, 19 mmol) was added dropwise over 15 min. After 1 h, the solution was allowed to warm to room temperature and stirred for 26 h. The reaction was diluted with saturated aqueous NH4Cl (10 mL) and CH2Cl2 (10 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (2×10 mL). The combined organic layers were dried over MgSO4, filtered and concentrated in vacuo to yield 4.0 g of 1-(5-iodo-pyridin-2-yl)-cyclobutane carbonitrile as a viscous, light brown oil, m/z 285.4 [M+H]+.
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile
Reactant of Route 2
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile
Reactant of Route 3
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile
Reactant of Route 4
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile
Reactant of Route 5
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile
Reactant of Route 6
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile

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